molecular formula C15H21NO4 B6661761 3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid

3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid

Cat. No.: B6661761
M. Wt: 279.33 g/mol
InChI Key: MDOAYJVEZYPKFC-UHFFFAOYSA-N
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Description

3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a 3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl] group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid typically involves the reaction of 3-amino benzoic acid with 2-methoxy-3,3-dimethylbutyl isocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of new pharmaceuticals due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biochemical effects. The pathways involved in these interactions are often studied using molecular docking and other computational techniques.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid
  • 3-[(2-Methoxy-3,3-dimethylpropyl)carbamoyl]benzoic acid
  • 3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]salicylic acid

Uniqueness

3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid is unique due to its specific substitution pattern on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications. Its ability to undergo various chemical reactions and its potential use in medicinal chemistry further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

3-[(2-methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)12(20-4)9-16-13(17)10-6-5-7-11(8-10)14(18)19/h5-8,12H,9H2,1-4H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOAYJVEZYPKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CNC(=O)C1=CC(=CC=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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